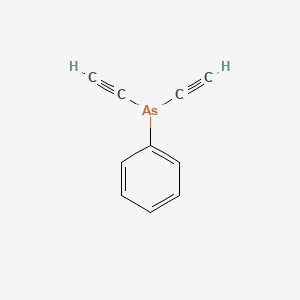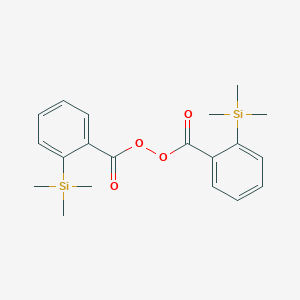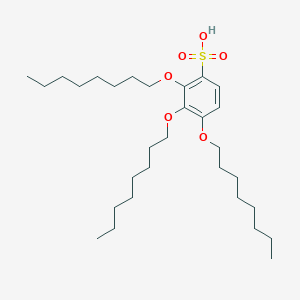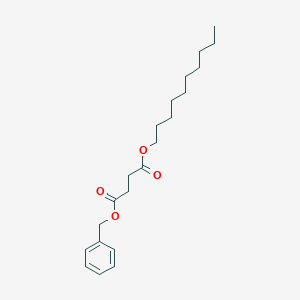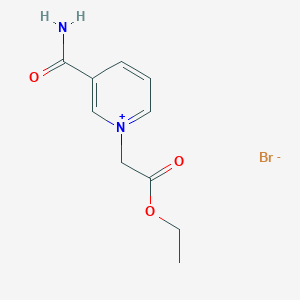![molecular formula C21H12O3 B14300779 2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one CAS No. 112649-50-0](/img/structure/B14300779.png)
2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4H-1benzofuro2,3-hbenzopyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused benzofuran and benzopyran ring system, which contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4H-1benzofuro2,3-hbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the acylation of a phenolic compound followed by cyclization using a base such as potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-4H-1benzofuro2,3-hbenzopyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in aromatic compounds, substitution reactions can occur at various positions on the benzofuran or benzopyran rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
Propiedades
| 112649-50-0 | |
Fórmula molecular |
C21H12O3 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
2-phenyl-[1]benzofuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C21H12O3/c22-16-12-19(13-6-2-1-3-7-13)24-21-14(16)10-11-18-20(21)15-8-4-5-9-17(15)23-18/h1-12H |
Clave InChI |
WNHQRMDXILDNIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



